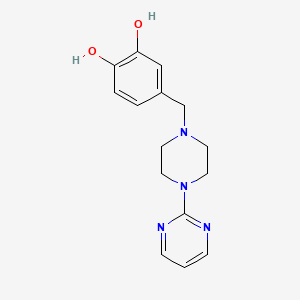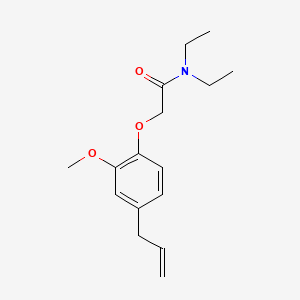
Acetamidoeugenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamidoeugenol is a member of methoxybenzenes.
Scientific Research Applications
1. Impact on Spatial Memory and Hippocampal Glutamatergic System
Acetamiprid (ACE), a neonicotinoid insecticide similar in structure to acetamidoeugenol, has been found to impair memory consolidation and reduce glutamate levels in the hippocampus of rats. It is suggested that this is due to the reduction of NMDA receptor subunits and loss of neural cells in the dentate gyrus area at high doses (Shamsi, Soodi, Shahbazi, & Omidi, 2021).
2. Antifungal Properties
Isoeugenol, a compound related to acetamidoeugenol, has been evaluated for its antifungal activity against Candida albicans. The study highlighted isoeugenol's potential as an inhibitor of crucial enzymes in fungal cell membrane biosynthesis, suggesting its therapeutic application in treating infections caused by Candida spp (Medeiros et al., 2020).
3. Interaction with Injection Solutions
A study investigated the intra-arterial tolerability of injection solutions, including preparations of acetamidoeugenol, highlighting its impact on the vascular system when administered intra-arterially. The findings are crucial for understanding the mechanisms and risks associated with accidental intra-arterial applications (Eckenfels, Kruss, & Kuritsch, 1984).
4. Effect on Mast Cells
Methyleugenol, a compound structurally similar to acetamidoeugenol, significantly inhibited histamine release in mast cells. This suggests its potential use in treating anaphylaxis and related allergic reactions, as well as its impact on the expression of L-histidine decarboxylase (HDC) mRNA in mast cells (Shin, Lee, & Kim, 1997).
properties
CAS RN |
305-13-5 |
|---|---|
Product Name |
Acetamidoeugenol |
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide |
InChI |
InChI=1S/C16H23NO3/c1-5-8-13-9-10-14(15(11-13)19-4)20-12-16(18)17(6-2)7-3/h5,9-11H,1,6-8,12H2,2-4H3 |
InChI Key |
AXNKGLDCLYLVLQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC |
synonyms |
acetamidoeugenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid hexyl ester](/img/structure/B1201827.png)
![9,10-Dimethoxy-2-(2-pyridinylmethylamino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1201828.png)
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1201829.png)

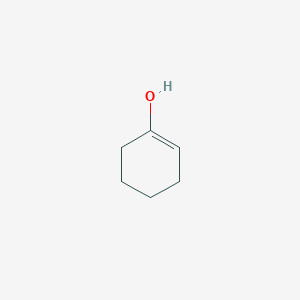

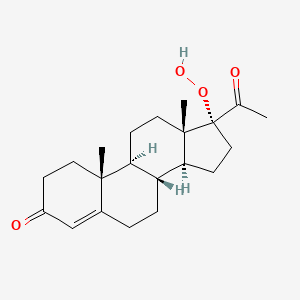

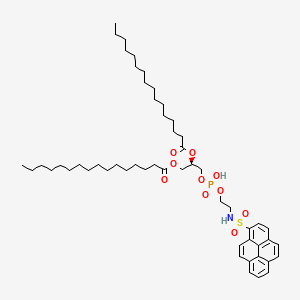

![2-[[4-(Hydroxyamino)-4-oxo-2-[phenyl(tritio)methyl]-2-tritiobutanoyl]amino]acetic acid](/img/structure/B1201849.png)


